4-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Description
4-Chloro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core fused with a sulfone group (5,5-dioxo) and substituted with a 4-methylphenyl moiety at position 2. The 3-nitrobenzamide group at position 3 introduces strong electron-withdrawing properties, which may influence reactivity, solubility, and biological interactions. This compound’s structural complexity arises from its fused sulfur-containing ring system and diverse substituents, making it a candidate for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
4-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O5S/c1-11-2-5-13(6-3-11)23-18(14-9-30(28,29)10-16(14)22-23)21-19(25)12-4-7-15(20)17(8-12)24(26)27/h2-8H,9-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBXWJAERLNDEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 4-chloro and 3-nitrobenzamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the nitro group, potentially converting it to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but they likely involve modulation of key signaling pathways in cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrazole-Carboxamide Derivatives
Compounds 3a–3p () share a pyrazole-carboxamide backbone but differ in substituents. Key comparisons include:
- Structural Differences: The target compound’s thieno[3,4-c]pyrazol core introduces sulfur and sulfone groups, enhancing polarity compared to the simpler pyrazole rings in 3a–3p.
- Synthesis : The target compound may require specialized coupling agents (e.g., EDCI/HOBt, as in ) for amide bond formation. Yields for analogues range from 62–71%, suggesting moderate efficiency for similar reactions .
Comparison with Triazole-Thione Derivatives
Compound 6h () contains a triazole-thione core, offering a sulfur heterocycle distinct from the target’s sulfone-pyrazol system:
- Reactivity: The triazole-thione in 6h may exhibit nucleophilic sulfur reactivity, whereas the target’s sulfone group is electron-deficient and less reactive.
Heterocyclic Systems with Fused Rings
Compounds in and feature complex fused rings (e.g., pyrrolo-thiazolo-pyrimidine), which share structural complexity with the target compound:
- Synthesis Challenges : Both compounds require multi-step syntheses. The target’s sulfone group may necessitate oxidation steps (e.g., using peroxides), while compounds rely on condensation reactions in DMF .
Key Research Findings and Data Interpretation
Spectroscopic Trends
- NMR : The target’s 3-nitrobenzamide group would produce distinct deshielded aromatic protons (δ ~8.0–8.5 ppm), contrasting with the δ 7.2–7.6 ppm range for 3a–3p ’s phenyl groups .
- Mass Spectrometry : The target’s molecular ion ([M+H]⁺) is expected to exceed 500 Da due to its larger structure, compared to 403–437 Da for 3a–3p .
Physicochemical Properties
Biological Activity
The compound 4-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thieno[3,4-c]pyrazole core with a chloro and nitro substituent, contributing to its unique chemical characteristics. The synthesis typically involves multiple steps including cyclization and functional group modifications. The general synthetic route can be outlined as follows:
- Preparation of Thieno[3,4-c]pyrazole Core : This involves the reaction of appropriate precursors under controlled conditions.
- Introduction of Substituents : Subsequent reactions introduce the 4-chlorophenyl and nitro groups.
- Final Modifications : The final product is purified through crystallization or chromatography.
Antimicrobial Properties
Recent studies have suggested that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have demonstrated effectiveness against various bacterial strains, indicating that this compound may also possess similar properties .
Anti-inflammatory Effects
Research indicates that pyrazole derivatives can inhibit inflammatory pathways. For example, a related compound was shown to reduce nitric oxide production in LPS-stimulated microglial cells and inhibit pro-inflammatory cytokines . This suggests that the compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.
Anticancer Potential
The anticancer activity of thieno[3,4-c]pyrazole derivatives has been documented in various studies. These compounds often target specific pathways involved in cancer cell proliferation and survival. The mechanisms include the modulation of apoptosis-related proteins and inhibition of key signaling pathways such as NF-κB .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like COX-2 and iNOS, which are crucial in inflammatory processes.
- Modulation of Signaling Pathways : Targeting pathways such as MAPK and NF-κB can lead to reduced inflammation and cancer cell growth.
Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of a related pyrazole derivative demonstrated significant reductions in neuroinflammation in vivo. The compound inhibited glial activation and protected dopaminergic neurons from MPTP-induced toxicity . This highlights the potential for this compound in treating neurodegenerative diseases.
Study 2: Antimicrobial Efficacy
Another study explored the antimicrobial efficacy of similar thieno[3,4-c]pyrazole derivatives against various pathogens. Results indicated that these compounds exhibited broad-spectrum activity with low minimum inhibitory concentrations (MICs), suggesting their potential as lead compounds for antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
